molecular formula C9H7ClN2O B1415395 3-Chloro-6-(5-methylfuran-2-yl)pyridazine CAS No. 1105195-02-5

3-Chloro-6-(5-methylfuran-2-yl)pyridazine

Cat. No.: B1415395
CAS No.: 1105195-02-5
M. Wt: 194.62 g/mol
InChI Key: VTLLRLIRPLSNNF-UHFFFAOYSA-N
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Description

“3-Chloro-6-(5-methylfuran-2-yl)pyridazine” is a heteroaromatic compound . It has the molecular formula C9H7ClN2O and a molecular weight of 194.62 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyridazine derivatives have been synthesized through various methods . For example, one method involves a nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 5-methylfuran-2-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.62 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

3-Chloro-6-(5-methylfuran-2-yl)pyridazine and its analogs have shown significant pharmaceutical importance in medicinal chemistry. Research into these compounds includes their synthesis and structure analysis. For instance, a study by Sallam et al. (2021) details the synthesis and structural analysis of a pyridazine compound, demonstrating the compound's crystallization in the monoclinic crystal system and the use of spectroscopic techniques like IR, NMR, and LC-MS for elucidation (Sallam et al., 2021).

Biological and Pharmacological Properties

Pyridazine derivatives have been explored for their biological properties, including anti-tumor and anti-inflammatory activities. Research by Sallam et al. (2021) on triazole pyridazine derivatives highlights their structural characterization and theoretical studies on their bioactivity (Sallam et al., 2021).

Agricultural Applications

Some studies have investigated the use of pyridazine derivatives in agriculture, such as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses. A study by Sallam et al. (2022) discusses the synthesis and docking study of a novel pyridazine derivative for agricultural applications, particularly against fungal pathogens (Sallam et al., 2022).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their potential in corrosion inhibition. Research by Mashuga et al. (2017) delves into the inhibitory effect of pyridazine derivatives on the corrosion of mild steel, utilizing electrochemical and theoretical computational chemistry techniques (Mashuga et al., 2017).

Properties

IUPAC Name

3-chloro-6-(5-methylfuran-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLRLIRPLSNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270761
Record name 3-Chloro-6-(5-methyl-2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-02-5
Record name 3-Chloro-6-(5-methyl-2-furanyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(5-methyl-2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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